Araloside A

Overview

Description

Araloside A is a triterpenoid saponin found in A. taibaiensis and has anti-inflammatory and gastroprotective effects . It increases apoptosis and decreases production of IL-1beta and IL-6 in human MH7A rheumatoid arthritis fibroblast-like synoviocytes . It is also an anti-ulcer isolate of Aralia elata bark .

Synthesis Analysis

More than 13 aralosides are de novo synthesized in Saccharomyces cerevisiae by overexpression of certain genes in combination . This study sheds light on the diversity of saponins biosynthetic pathway in Araliaceae and will facilitate heterologous bioproduction of aralosides .Molecular Structure Analysis

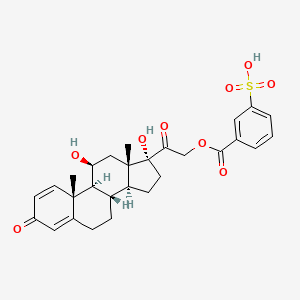

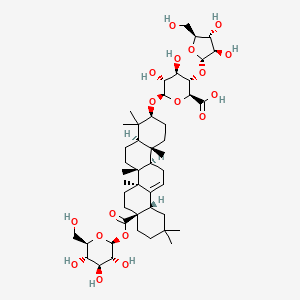

The molecular structure of Araloside A can be found in various scientific databases . It is a pentacyclic triterpenoid saponin .Chemical Reactions Analysis

Araloside A and L-ascorbic acid were found to have a strong synergistic antioxidant effect . The coadministration of these two compounds resulted in correlations between cellular antioxidant indexes and free radical scavenging ability .Physical And Chemical Properties Analysis

Araloside A has a molecular weight of 927.1 g/mol . It is a triterpenoid saponin with the molecular formula C47H74O18 .Scientific Research Applications

Antioxidant Effects

Araloside A has been found to have strong synergistic antioxidant effects when coadministered with L-ascorbic acid . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 . It also reduced the production of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG) .

Gastroprotective Effects

Araloside A has been shown to have gastroprotective effects against ethanol- and aspirin-induced gastric ulcers in mice . It was found to significantly raise gastric juice volume and acidity, ameliorate gastric mucosal blood flow, gastric binding mucus volume, ulcer index and ulcer inhibition rate .

Inhibition of H+/K±ATPase Activity

Araloside A has been found to suppress H+/K±ATPase activity, which is a key factor in the secretion of gastric acid . This suppression of H+/K±ATPase activity was confirmed by computer-aided docking simulations .

Mitochondrial-Mediated Signaling Pathway

Araloside A has been found to inhibit the release of mitochondrial cytochrome c into the cytoplasm, inhibit caspase-9 and caspase-3 activities, and down-regulate mRNA expression levels . It also down-regulates the mRNA and protein expressions of apoptosis protease-activating factor-1 and protein expression of cleaved poly (ADP ribose) polymerase-1 .

Anti-Inflammatory Effects

Araloside A is a triterpenoid saponin that has been found to have anti-inflammatory effects . It has been found to increase apoptosis of and decrease production of IL-1beta and IL-6 in human MH7A rheumatoid arthritis fibroblast-like synoviocytes .

Gastric Lesion and Ulcer Formation Inhibition

Araloside A has been found to be a potent inhibitor of gastric lesion and ulcer formation in rats . It exhibited significant reduction of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers at oral doses of 50 and 100 mg/kg, respectively .

Mechanism of Action

Target of Action

Araloside A, a triterpenoid saponin extracted from the roots of Aralia taibaiensis, primarily targets the H+/K±ATPase enzyme and mitochondrial-mediated signaling pathways . The H+/K±ATPase enzyme plays a crucial role in gastric acid secretion, making it a significant target for gastroprotective effects.

Mode of Action

Araloside A interacts with the H+/K±ATPase enzyme, inhibiting its activity. This inhibition reduces gastric acid secretion, which is beneficial in treating gastric ulcers . Additionally, Araloside A influences mitochondrial pathways by inhibiting the release of cytochrome c into the cytoplasm, thereby preventing the activation of caspase-9 and caspase-3, which are crucial for apoptosis .

Biochemical Pathways

The primary biochemical pathways affected by Araloside A include the mitochondrial apoptosis pathway and the inflammatory response pathway. By inhibiting cytochrome c release and caspase activation, Araloside A prevents apoptosis and promotes cell survival. It also down-regulates pro-apoptotic proteins like Bax and up-regulates anti-apoptotic proteins like Bcl-2, enhancing the Bcl-2/Bax ratio . This modulation of apoptotic pathways helps in reducing gastric mucosal injury.

Pharmacokinetics

Araloside A exhibits poor absolute bioavailability due to its low absorption in the gastrointestinal tract . The compound undergoes limited absorption, distribution, metabolism, and excretion (ADME) processes, which impacts its overall bioavailability. Strategies to enhance its bioavailability include formulation modifications and the use of absorption enhancers.

Result of Action

At the molecular level, Araloside A’s inhibition of H+/K±ATPase activity leads to reduced gastric acid secretion. At the cellular level, its anti-apoptotic effects result in decreased cell death and improved gastric mucosal integrity . These actions collectively contribute to its gastroprotective effects, making it a potential therapeutic agent for treating gastric ulcers.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Araloside A. For instance, the compound’s stability might be compromised in highly acidic environments, affecting its therapeutic efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and bioavailability, necessitating careful consideration in clinical settings .

Araloside A’s multifaceted mechanism of action, involving enzyme inhibition, modulation of apoptotic pathways, and its pharmacokinetic properties, underscores its potential as a therapeutic agent.

Safety and Hazards

properties

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-GNDIVNLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045681 | |

| Record name | Araloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7518-22-1 | |

| Record name | Chikusetsusaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Araloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)